n-(4-(Pyrrolidin-1-yl)benzyl)ethanamine
Description
N-(4-(Pyrrolidin-1-yl)benzyl)ethanamine (CAS: 91271-79-3; EC: 812-712-6) is a secondary amine featuring a benzyl group substituted with a pyrrolidine ring at the para position of the benzene ring and an ethanamine side chain .
Properties
Molecular Formula |
C13H20N2 |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
N-[(4-pyrrolidin-1-ylphenyl)methyl]ethanamine |
InChI |
InChI=1S/C13H20N2/c1-2-14-11-12-5-7-13(8-6-12)15-9-3-4-10-15/h5-8,14H,2-4,9-11H2,1H3 |
InChI Key |
JPBBHGMPVDOOMG-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CC=C(C=C1)N2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of n-(4-(Pyrrolidin-1-yl)benzyl)ethanamine typically begins with commercially available starting materials such as 4-(pyrrolidin-1-yl)benzaldehyde and ethanamine.
Reaction Steps:
Industrial Production Methods:
- Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: n-(4-(Pyrrolidin-1-yl)benzyl)ethanamine can undergo oxidation reactions, particularly at the ethanamine moiety, leading to the formation of corresponding imines or amides.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary amines.
Substitution: Introduction of various functional groups on the benzyl ring.
Scientific Research Applications
Chemistry:
- n-(4-(Pyrrolidin-1-yl)benzyl)ethanamine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology:
- The compound has potential applications in the study of biological systems, particularly in understanding the interactions of pyrrolidine-containing compounds with biological targets.
Medicine:
- Due to its structural features, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific receptors or enzymes.
Industry:
- In the industrial sector, this compound can be used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
Molecular Targets and Pathways:
- The mechanism of action of n-(4-(Pyrrolidin-1-yl)benzyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets.
- The compound may modulate biological pathways by acting as an agonist or antagonist, depending on its structural modifications and the nature of the target.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences, physicochemical properties, and applications of N-(4-(Pyrrolidin-1-yl)benzyl)ethanamine and related compounds:
Pharmacological and Physicochemical Comparisons
- Pyrrolidine vs. Piperidine Substituents: The five-membered pyrrolidine ring in the target compound confers greater conformational rigidity and basicity compared to the six-membered piperidine in N-(4-(4-methoxypiperidin-1-yl)benzyl)ethanamine.
- Electron-Donating vs. Electron-Withdrawing Groups : The 1,3-dioxolane ring in Compound 3 (electron-donating) may reduce basicity compared to the pyrrolidine group (electron-withdrawing nitrogen), affecting receptor interactions .
- Halogen and Methoxy Modifications : 25I-NBOMe incorporates iodine and methoxy groups, which drastically increase serotonin receptor (5-HT₂A) binding affinity and potency compared to the simpler pyrrolidine-benzyl structure of the target compound .
- Complexity and Target Specificity : The indole derivative with dual pyrrolidine groups and a nitro substituent exhibits distinct DNA-binding properties, highlighting how aromatic heterocycles (e.g., indole) can shift pharmacological activity toward anticancer targets .
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